![molecular formula C14H16N2O3 B2912068 2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide CAS No. 2189498-46-0](/img/structure/B2912068.png)
2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide
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Description
The compound “2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by various functional group interconversions to introduce the prop-2-enoyl and acetamide groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, an enoyl group (a type of acyl group), and an acetamide group (derived from acetic acid). These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The quinoline ring might undergo electrophilic substitution reactions, while the enoyl and acetamide groups might participate in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Mechanism of Action
properties
IUPAC Name |
2-[(1-prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-14(18)16-8-4-5-10-11(16)6-3-7-12(10)19-9-13(15)17/h2-3,6-7H,1,4-5,8-9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSMRTOHMAFKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC=C2OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Acryloyl-1,2,3,4-tetrahydroquinolin-5-yl)oxy)acetamide |
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